molecular formula C13H10O4 B3644919 6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE

6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE

Cat. No.: B3644919
M. Wt: 230.22 g/mol
InChI Key: ZDEIKWVNFCITJK-UHFFFAOYSA-N
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Description

6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE is a heterocyclic compound that belongs to the pyranochromene family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to produce 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in DMF leads to the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one. Finally, the reaction of this compound with various aromatic aldehydes yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Deguelin: A naturally occurring pyranochromene with strong anticancer activity.

    Glyinflanin K: Another pyranochromene with significant biological activities.

    Glyasperin M: Known for its antimicrobial properties.

Uniqueness

6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its methyl group at the 6-position and the fused pyranochromene structure differentiate it from other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-6,7-dihydropyrano[3,2-g]chromene-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-7-4-13(15)17-11-6-10-8(5-9(7)11)2-3-12(14)16-10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIKWVNFCITJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCC(=O)OC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE
Reactant of Route 2
Reactant of Route 2
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE
Reactant of Route 3
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE
Reactant of Route 4
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE
Reactant of Route 5
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE
Reactant of Route 6
6-METHYL-2H,3H,4H,8H-PYRANO[3,2-G]CHROMENE-2,8-DIONE

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